molecular formula C7H16ClNO B578179 2,2-Dimethyl-1,4-oxazepane hydrochloride CAS No. 1313738-94-1

2,2-Dimethyl-1,4-oxazepane hydrochloride

Cat. No.: B578179
CAS No.: 1313738-94-1
M. Wt: 165.661
InChI Key: FYKKRGFPBCKTRR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane oxides, while substitution reactions can produce a variety of substituted oxazepane derivatives .

Scientific Research Applications

2,2-Dimethyl-1,4-oxazepane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1,4-Oxazepane: A parent compound with similar structural features but lacking the dimethyl substitution.

    2,2-Dimethyl-1,4-thiazepane: A sulfur analog with similar chemical properties.

    2,2-Dimethyl-1,4-diazepane: A nitrogen analog with comparable reactivity.

Uniqueness: 2,2-Dimethyl-1,4-oxazepane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

2,2-dimethyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)6-8-4-3-5-9-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKRGFPBCKTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCCO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693515
Record name 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-94-1
Record name 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,4-oxazepane hydrochloride
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